N-butyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a butyl group and a tetrazole ring, making it of interest in medicinal chemistry and various scientific applications. Benzamides are known for their diverse biological activities, which can include antimicrobial and anticancer properties, thereby positioning N-butyl-3-(1H-tetrazol-1-yl)benzamide as a potential therapeutic agent.
The compound is classified as a benzamide derivative due to its structural features, specifically the presence of an amide bond linked to a benzene ring. The tetrazole moiety adds to its chemical reactivity and potential biological activity. The compound's molecular formula is CHN, and it has been identified in various chemical databases, indicating its relevance in research and industry.
The synthesis of N-butyl-3-(1H-tetrazol-1-yl)benzamide can be achieved through several methods:
The synthesis often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions. For example, microwave-assisted synthesis has been explored for improving the efficiency of tetrazole formation.
The molecular weight of N-butyl-3-(1H-tetrazol-1-yl)benzamide is approximately 224.28 g/mol. Its melting point and boiling point may vary based on purity and specific synthesis methods used.
N-butyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for N-butyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. It may modulate biological pathways through competitive inhibition or allosteric modulation, depending on its specific application in medicinal chemistry.
The compound's solubility, stability under various conditions, and reactivity are influenced by its functional groups:
N-butyl-3-(1H-tetrazol-1-yl)benzamide has several scientific uses:
The tetrazole ring serves as a multifunctional bioisostere primarily due to its physicochemical mimicry of carboxylic acids. With pKa values ranging from 4.5-4.9, tetrazoles closely approximate the ionization behavior of carboxylic acids (pKa ~4.2-4.4) under physiological conditions. This electronic similarity enables preservation of ionic and hydrogen-bonding interactions with biological targets while circumventing the metabolic liabilities associated with carboxyl groups. The 1H-tetrazole tautomer, specifically, offers a monodentate hydrogen bond donor profile and a tridentate acceptor configuration, creating versatile recognition patterns inaccessible to carboxylic acid bioisosteres [2] [4].
The bioisosteric advantage extends beyond acid mimicry. Tetrazole incorporation enhances membrane permeability by reducing desolvation penalties through decreased polarity (log P increase of ~0.5-1 unit versus carboxylate). Additionally, tetrazoles resist esterase-mediated metabolism and β-oxidation, addressing key instability issues plaguing carboxylic acid-containing drugs. A 2020 review of amide bond bioisosteres documented a 15-30% increase in plasma half-life for tetrazole-containing analogs across multiple therapeutic classes compared to their carboxylic acid counterparts [4].
Table 1: Comparative Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
| Property | Carboxylic Acid | 1H-Tetrazole | Impact on Drug Properties |
|---|---|---|---|
| pKa Range | 4.0-4.5 | 4.5-4.9 | Similar ionization at physiological pH |
| Log P (Unionized) | -0.5 to 0.5 | 0.2-1.2 | Improved membrane permeability |
| H-Bond Donor Capacity | 1 | 1 | Maintained target interactions |
| H-Bond Acceptor Capacity | 2 | 3 | Enhanced binding affinity potential |
| Metabolic Stability | Low (Phase II conj.) | High | Reduced clearance, extended half-life |
| Planarity | Planar | Planar | Conserved spatial orientation |
The strategic replacement of 1,2,3-triazoles with 1H-tetrazoles exemplifies rational bioisosteric optimization. A 2023 study demonstrated that substituting the 1,2,3-triazole ring with 1H-tetrazole in N-(5-benzyl-1,3-thiazol-2-yl)benzamides enhanced anti-leukemic potency by 36-fold against K-562 chronic myeloid leukemia cells. This dramatic improvement was attributed to the tetrazole's stronger dipole moment (4.8 D vs. 1.8-2.1 D for triazoles) and enhanced hydrogen bond accepting capacity at the N2/N3 positions, facilitating more robust target engagement [1] [6]. Within the specific context of N-butyl-3-(1H-tetrazol-1-yl)benzamide, the n-butyl chain provides optimal lipophilicity (calculated log P ~2.8) to balance the tetrazole's polarity, positioning it within the ideal range for CNS permeability and oral bioavailability. The 1,3-disubstitution pattern places the tetrazole nitrogen in proximity to the benzamide carbonyl, creating an electron-deficient pharmacophore pocket for potential target recognition [4] [6].
Benzamide-tetrazole hybrids exhibit remarkable therapeutic potential across multiple disease domains, with particular prominence in oncology. The molecular architecture enables dual-targeting capabilities: the benzamide moiety often intercalates into enzyme active sites or protein folds, while the tetrazole engages polar residues through hydrogen bonding and ionic interactions. This bifunctionality was exemplified by N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, which demonstrated nanomolar cytotoxicity against leukemia (K-562 IC50 = 56.4 nM) and melanoma (UACC-62 IC50 = 56.9 nM) cell lines via DNA damage induction and apoptosis activation [1] [6].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1